molecular formula C8H7NO4S B3061047 1,2-Benzisoxazole-3-methanesulfonic acid CAS No. 342623-49-8

1,2-Benzisoxazole-3-methanesulfonic acid

Cat. No. B3061047
M. Wt: 213.21 g/mol
InChI Key: BNWNQJBNOQDMHB-UHFFFAOYSA-N
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Patent
US07375233B2

Procedure details

1,2-Benzisoxazole-3-acetic acid (200 g; 1.13 mol) was suspended in 1,4-dioxane (600 mL). The mixture was cooled in an ice-bath and chlorosulfonic acid (82.6 mL, 1.24 mol, 1.1 eq) was added maintaining the internal temperature below 20° C. The mixture was heated to 60-65° C. for 9½ h and cooled to room-temperature. CELITE™ (20 g) was added followed by xylenes (1000 mL) and the mixture was stirred for one hour at room temperature. It was filtered and concentrated. The suspension obtained was heated to 50-60° C. for three hours and then gradually cooled to 0-5° C. and filtered. The precipitate was filtered off under a nitrogen atmosphere and washed with 400 mL 1,4-dioxane/xylenes (v/v=1:9). It was dried at 60° C. for approximately 16 hours in a vacuum oven (≦1 mm Hg) to give 218.14 g crystalline anhydrous 1,2-benzisoxazole-3-methanesulfonic acid (90.6%) with a HPLC purity of 99.4%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
82.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10]C(O)=O)=[N:2]1.Cl[S:15]([OH:18])(=[O:17])=[O:16]>O1CCOCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][S:15]([OH:18])(=[O:17])=[O:16])=[N:2]1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)CC(=O)O
Step Two
Name
Quantity
82.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
xylenes
Quantity
1000 mL
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room-temperature
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 50-60° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
gradually cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off under a nitrogen atmosphere
WASH
Type
WASH
Details
washed with 400 mL 1,4-dioxane/xylenes (v/v=1:9)
CUSTOM
Type
CUSTOM
Details
It was dried at 60° C. for approximately 16 hours in a vacuum oven (≦1 mm Hg)
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)CS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 218.14 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.